molecular formula C13H10N2OS2 B2934882 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole CAS No. 197371-70-3

2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole

Cat. No. B2934882
CAS RN: 197371-70-3
M. Wt: 274.36
InChI Key: CMTNYXHIMNMZNX-UHFFFAOYSA-N
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Description

“2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C13H10N2OS2 . It’s a member of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate . The yields of the synthesized compounds were reported to be between 92% and 96% .


Molecular Structure Analysis

The crystal structures of similar compounds show C–H interactions between neighboring molecules . Hirshfeld surface analysis indicates that H…H and H…C/C…H interactions make significant contributions to the crystal packing .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride .

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer and antifungal activities. It has also been shown to possess antimicrobial activity against various bacterial strains. In addition, studies have suggested that this compound may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new applications for this compound in areas such as material science and agriculture.

Synthesis Methods

The synthesis of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole involves a multi-step process. The first step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with benzyl mercaptan to form the corresponding thioester, which is cyclized with hydrazine hydrate to form the desired oxadiazole. The overall reaction scheme is shown below:

Scientific Research Applications

2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, it has been studied for its optical and electronic properties. In agriculture, it has been evaluated for its potential use as a pesticide.

properties

IUPAC Name

2-benzylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-2-5-10(6-3-1)9-18-13-15-14-12(16-13)11-7-4-8-17-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTNYXHIMNMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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